Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate
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Overview
Description
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate is an organic compound with the molecular formula C18H17BrO4 and a molecular weight of 377.23 g/mol . This compound is characterized by the presence of a bromopropanoyl group attached to a phenoxy methyl benzoate structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate typically involves the reaction of 4-(2-bromopropanoyl)phenol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenoxy)benzoate
- Methyl 4-(4-chlorophenoxy)benzoate
- Methyl 4-(4-fluorophenoxy)benzoate
Uniqueness
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate is unique due to the presence of the bromopropanoyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[4-(2-bromopropanoyl)phenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4/c1-12(19)17(20)14-7-9-16(10-8-14)23-11-13-3-5-15(6-4-13)18(21)22-2/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXVHHOENVQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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